molecular formula C25H24ClNO6 B10957785 methyl 2-amino-4-{3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

methyl 2-amino-4-{3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B10957785
M. Wt: 469.9 g/mol
InChI Key: WVWIINXQYGTCOO-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-{3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a chromene core, which is known for its diverse biological activities, and is functionalized with multiple substituents that enhance its chemical reactivity and potential utility in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-4-{3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Chromene Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-hydroxyacetophenone derivative.

    Functionalization: The chromene core is then functionalized with various substituents

    Esterification: The carboxylate group is introduced through esterification reactions, often using methanol and an acid catalyst.

    Substitution Reactions: The chlorophenoxy and methoxyphenyl groups are typically introduced through nucleophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups.

    Reduction: Reduction reactions can target the carbonyl group in the chromene core.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are commonly employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.

Biology

Biologically, compounds with a chromene core are known for their antioxidant, anti-inflammatory, and anticancer properties. This specific compound could be investigated for similar activities.

Medicine

In medicine, the compound might be explored for its potential therapeutic effects, particularly in the treatment of diseases where oxidative stress and inflammation play a role.

Industry

Industrially, the compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-4-{3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate would depend on its specific application. For instance, if used as an antioxidant, it might act by scavenging free radicals and reducing oxidative stress. The molecular targets could include enzymes involved in oxidative pathways or cellular receptors that mediate inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, methyl 2-amino-4-{3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate stands out due to its unique combination of functional groups, which confer a distinct set of chemical reactivities and potential biological activities. The presence of both the chromene core and the chlorophenoxy group, for instance, might enhance its antioxidant properties compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C25H24ClNO6

Molecular Weight

469.9 g/mol

IUPAC Name

methyl 2-amino-4-[3-[(3-chlorophenoxy)methyl]-4-methoxyphenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate

InChI

InChI=1S/C25H24ClNO6/c1-30-19-10-9-14(11-15(19)13-32-17-6-3-5-16(26)12-17)21-22-18(28)7-4-8-20(22)33-24(27)23(21)25(29)31-2/h3,5-6,9-12,21H,4,7-8,13,27H2,1-2H3

InChI Key

WVWIINXQYGTCOO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)OC(=C2C(=O)OC)N)COC4=CC(=CC=C4)Cl

Origin of Product

United States

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